N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methyl group at the 8th position and a prop-2-enamide group attached to the 3rd position of the chromene ring. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Cyclization: The resulting intermediate undergoes cyclization to form the chromene ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing green chemistry principles such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: By disrupting the cell membrane integrity of microorganisms.
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Further studies are needed to elucidate the precise molecular targets and pathways involved in these activities.
Comparison with Similar Compounds
N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide can be compared with other similar compounds, such as:
Flavonoids: Another class of compounds with a chromene core, known for their antioxidant and anti-inflammatory properties.
Benzopyrans: Compounds with a fused benzene and pyran ring, similar to chromenes, but with different substituents and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which distinguish it from other chromene derivatives .
Properties
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-12(15)14-11-7-10-6-4-5-9(2)13(10)16-8-11/h3-6,11H,1,7-8H2,2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORVFOTHVUSJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CO2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.